2-({(2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid
Description
2-[(2E)-2-CYANO-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound with a unique structure that includes a cyano group, a sulfamoylphenyl group, and a furan ring
Properties
Molecular Formula |
C21H15N3O6S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O6S/c22-12-14(20(25)24-18-4-2-1-3-17(18)21(26)27)11-15-7-10-19(30-15)13-5-8-16(9-6-13)31(23,28)29/h1-11H,(H,24,25)(H,26,27)(H2,23,28,29)/b14-11+ |
InChI Key |
AZKKSEZBSLUNBI-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-CYANO-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method involves the reaction of a furan derivative with a cyanoacrylate compound under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-CYANO-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the cyano group can yield primary amines .
Scientific Research Applications
2-[(2E)-2-CYANO-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-CYANO-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The sulfamoylphenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate: Similar structure but with a methyl ester group instead of a benzoic acid group.
(2E)-2-Cyano-N-(2-methoxyphenyl)-3-[5-(4-sulfamoylphenyl)-2-furyl]acrylamide: Similar structure but with a methoxyphenyl group instead of a benzoic acid group.
Uniqueness
The presence of both a cyano group and a sulfamoylphenyl group allows for versatile chemical modifications and interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
